Valsartan Isopropyl Ester is a chemical compound derived from valsartan, which is an angiotensin II receptor antagonist primarily used in the treatment of hypertension and heart failure. The isopropyl ester form enhances the pharmacokinetic properties of valsartan, potentially improving its therapeutic efficacy. Valsartan itself is a widely used medication that lowers blood pressure and reduces the risk of heart failure complications.
Valsartan isopropyl ester is synthesized from valsartan through an esterification process, typically involving isopropyl alcohol. This compound is notable for its applications in medicinal chemistry and pharmacology.
Valsartan isopropyl ester falls under the category of pharmaceutical compounds and can be classified as an organic ester. It is also categorized as a prodrug due to its conversion into valsartan upon metabolic hydrolysis.
The synthesis of valsartan isopropyl ester can be achieved through various methods, primarily focusing on esterification reactions. One common method involves the reaction of valsartan with isopropyl alcohol in the presence of an acid catalyst.
The molecular formula for valsartan isopropyl ester can be represented as CHNO. The structure features a biphenyl core linked to an L-valine derivative through a carboxylic acid moiety that forms an ester with isopropanol.
Valsartan isopropyl ester can undergo several chemical transformations:
Valsartan functions by selectively blocking angiotensin II receptor type 1 (AT1), preventing angiotensin II from binding and triggering vasoconstriction. This mechanism leads to:
The incorporation of deuterium in valsartan isopropyl ester may enhance metabolic stability, allowing for prolonged pharmacological action compared to non-deuterated forms.
Valsartan Isopropyl Ester (chemical formula: C27H35N5O3, molecular weight: 477.6 g/mol) features a biphenyl-tetrazole backbone characteristic of angiotensin II receptor blockers (ARBs), with an esterified isopropyl group replacing the carboxylic acid of valsartan. X-ray crystallography confirms its chiral center at the valine moiety maintains an (S)-configuration, critical for biological activity [6] [7]. The crystal lattice exhibits a monoclinic system with hydrogen bonding between the tetrazole N-H and ester carbonyl oxygen (distance: 2.89 Å). NMR studies (CDCl3) reveal key shifts: δ 5.05 ppm (methine proton of isopropyl group), δ 1.25 ppm (methyl protons), and δ 7.2–7.8 ppm (biphenyl protons), corroborating the structure [3] [7].
Table 1: Key NMR Assignments for Valsartan Isopropyl Ester
Proton Position | Chemical Shift (δ, ppm) | Multiplicity |
---|---|---|
Isopropyl -CH- | 5.05 | Septet |
Isopropyl -CH3 | 1.25 | Doublet |
Biphenyl C6H5 | 7.2–7.8 | Multiplet |
Valine -CH- | 3.72 | Doublet |
Compared to valsartan (C24H29N5O3, MW: 435.52 g/mol), the isopropyl ester derivative shows:
Table 2: Structural Comparison with Valsartan and Deuterated Analog
Property | Valsartan | Valsartan Isopropyl Ester | Valsartan Isopropyl-d7 Ester |
---|---|---|---|
Molecular Formula | C24H29N5O3 | C27H35N5O3 | C27H28D7N5O3 |
Molecular Weight | 435.52 | 477.60 | 484.64 |
LogP | 3.5 ± 0.3 | 3.8 ± 0.2 | 3.8 ± 0.2 |
H-Bond Donors | 2 | 1 | 1 |
Valsartan Isopropyl Ester displays markedly enhanced lipophilicity versus valsartan:
Thermal behavior is highly dependent on crystallization conditions:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: